Desmethylranitidine Exhibits Terminal Metabolic Stability in Hepatocytes, Unlike Ranitidine N-Oxide
In a direct comparison using isolated rat and dog hepatocytes, desmethylranitidine demonstrated complete metabolic stability, being not a substrate for further metabolism in either species. In contrast, ranitidine N-oxide underwent reduction back to ranitidine in Wistar rat hepatocytes, and ranitidine S-oxide was further metabolized to an unidentified product in both species [1].
| Evidence Dimension | Metabolic stability in isolated hepatocytes |
|---|---|
| Target Compound Data | Not a substrate for metabolism; no further biotransformation detected |
| Comparator Or Baseline | Ranitidine N-oxide: reduced to ranitidine in Wistar rat hepatocytes; Ranitidine S-oxide: metabolized to unidentified product in both rat and dog hepatocytes |
| Quantified Difference | Qualitative difference: complete metabolic inertness vs. active biotransformation |
| Conditions | Freshly isolated hepatocytes from male Wistar rat, random hooded rat, and dog; in vitro incubation |
Why This Matters
This unique metabolic stability ensures that desmethylranitidine accumulates predictably and does not introduce further analytical variability, making it a superior biomarker for ranitidine N-demethylation activity.
- [1] Cross, D. M., Bell, J. A., & Wilson, K. (1995). Kinetics of ranitidine metabolism in dog and rat isolated hepatocytes. Xenobiotica, 25(4), 367-375. View Source
